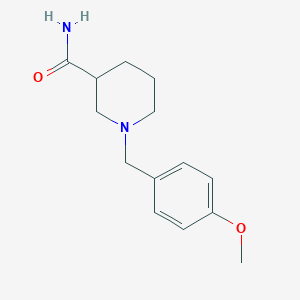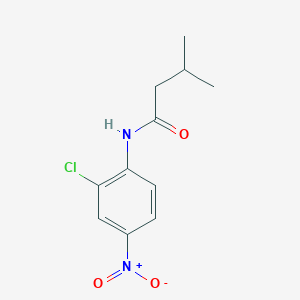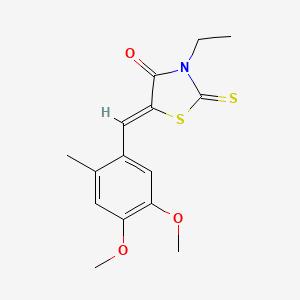
3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile, also known as BPY-3, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. In
科学的研究の応用
3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been shown to have anticancer activity in vitro against various cancer cell lines. In materials science, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been used as a ligand for transition metal catalysts in various reactions.
作用機序
The mechanism of action of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile in its anticancer activity is not fully understood. However, it has been suggested that 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In materials science, the mechanism of action of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile in MOFs is based on its ability to coordinate with metal ions to form a three-dimensional network.
Biochemical and Physiological Effects:
3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a potential therapeutic agent. In addition, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been shown to have good solubility in various solvents, which is important for its potential applications in materials science and catalysis.
実験室実験の利点と制限
One advantage of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile is its ease of synthesis from commercially available starting materials. In addition, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been shown to have good stability under various conditions, making it suitable for use in various experiments. However, one limitation of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile is its relatively low potency in its anticancer activity compared to other compounds.
将来の方向性
There are many future directions for research on 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile. In medicinal chemistry, further studies are needed to understand the mechanism of action of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile in its anticancer activity and to optimize its potency. In materials science, further studies are needed to explore the potential applications of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile in MOFs and other materials. In catalysis, further studies are needed to explore the use of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile as a ligand for transition metal catalysts in various reactions. Overall, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has great potential for further development in various fields.
合成法
3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromobiphenyl with sodium azide to form 2-azidobiphenyl, which is then reacted with ethyl cyanoacetate to form 2-(1H-pyrazol-3-yl)-2-biphenylcarboxylic acid ethyl ester. This intermediate is then treated with phosphorus oxychloride to form 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile.
特性
IUPAC Name |
2-[3-(1H-pyrazol-5-yl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c17-11-14-4-1-2-7-15(14)12-5-3-6-13(10-12)16-8-9-18-19-16/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRULMTXMFCYJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)

![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)
![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide](/img/structure/B5231425.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)

![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)


![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)

